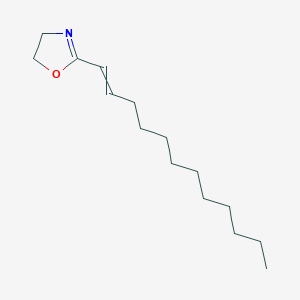
2-(Dodec-1-EN-1-YL)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodec-1-EN-1-YL)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-1-EN-1-YL)-4,5-dihydro-1,3-oxazole typically involves the reaction of dodecenyl alcohol with an appropriate oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodec-1-EN-1-YL)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The dodecenyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.
Wissenschaftliche Forschungsanwendungen
2-(Dodec-1-EN-1-YL)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 2-(Dodec-1-EN-1-YL)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dodecen-1-yl(-)succinic anhydride: Another compound with a dodecenyl group, used in similar applications.
Succinic acid, dodec-2-en-1-yl trans-hex-3-en-1-yl ester:
Uniqueness
2-(Dodec-1-EN-1-YL)-4,5-dihydro-1,3-oxazole is unique due to its specific oxazole ring structure combined with the dodecenyl group
Eigenschaften
CAS-Nummer |
65884-89-1 |
|---|---|
Molekularformel |
C15H27NO |
Molekulargewicht |
237.38 g/mol |
IUPAC-Name |
2-dodec-1-enyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-16-13-14-17-15/h11-12H,2-10,13-14H2,1H3 |
InChI-Schlüssel |
WBCQVPTWJGLOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CC1=NCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


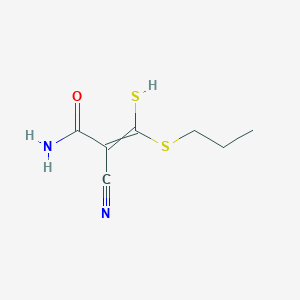
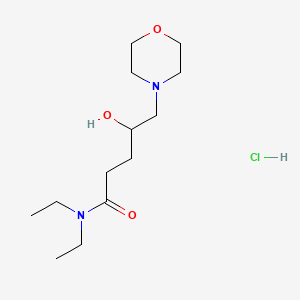
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
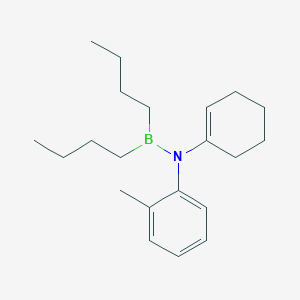
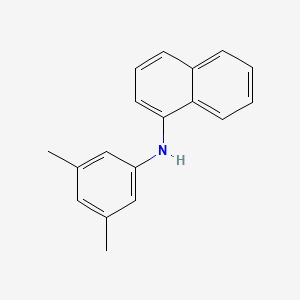

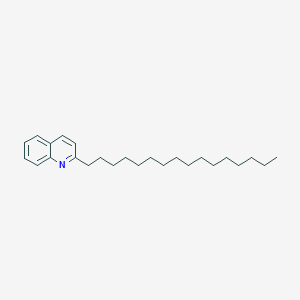
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
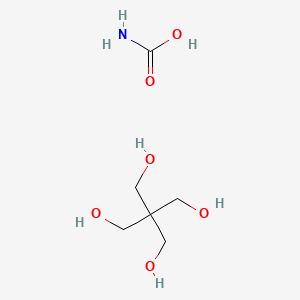
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
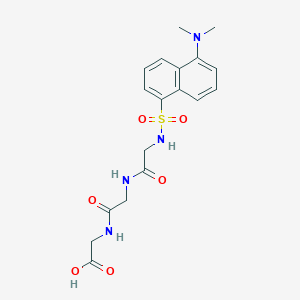
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

